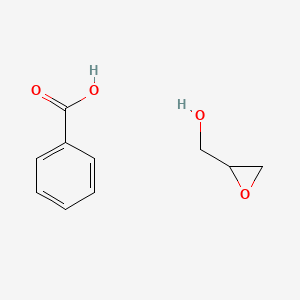

Benzoic acid;oxiran-2-ylmethanol

Description

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used in food preservation, pharmaceuticals, and chemical synthesis due to its antimicrobial properties and reactivity . Oxiran-2-ylmethanol (glycidol) is an epoxide-containing alcohol (C₃H₆O₂) with applications in polymer synthesis and as a chemical intermediate . The combination "benzoic acid; oxiran-2-ylmethanol" likely refers to a hybrid compound or a mixture where benzoic acid is functionalized with an epoxide group. For example, (S)-3-(oxiran-2-yl)benzoic acid is a structurally related derivative where the epoxide is directly attached to the benzene ring . Such compounds are synthesized via enzymatic or catalytic methods and exhibit unique reactivity due to the coexistence of carboxylic acid and epoxide functional groups .

Properties

CAS No. |

120787-40-8 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

benzoic acid;oxiran-2-ylmethanol |

InChI |

InChI=1S/C7H6O2.C3H6O2/c8-7(9)6-4-2-1-3-5-6;4-1-3-2-5-3/h1-5H,(H,8,9);3-4H,1-2H2 |

InChI Key |

GYRIZLFVWDBHOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Benzoic Acid with Oxiran-2-ylmethanol

The most direct route involves the esterification of benzoic acid with oxiran-2-ylmethanol. This reaction typically employs acid catalysis or coupling reagents to facilitate nucleophilic acyl substitution.

Procedure :

- Acid-Catalyzed Fischer Esterification :

Benzoic acid (1.22 g, 10 mmol) and oxiran-2-ylmethanol (0.74 g, 10 mmol) are refluxed in toluene with concentrated sulfuric acid (0.5 mL) at 110°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield a crude product, which is recrystallized from ethanol.

- Coupling Reagent-Mediated Esterification :

To avoid epoxide ring-opening in oxiran-2-ylmethanol, a milder approach uses dicyclohexylcarbodiimide (DCC, 2.06 g, 10 mmol) and 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol) in dichloromethane. Benzoic acid (1.22 g) and oxiran-2-ylmethanol (0.74 g) are stirred at 25°C for 24 hours. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is concentrated to isolate the ester.

Challenges :

Glycidol Synthesis and Subsequent Functionalization

Oxiran-2-ylmethanol (glycidol) is synthesized independently before esterification. Two industrial methods are prominent:

Method A: Epoxidation of Allyl Alcohol

Allyl alcohol (C₃H₆O) is reacted with hydrogen peroxide (H₂O₂) in the presence of a tungstic acid catalyst at 40–45°C. The reaction proceeds via electrophilic addition, forming the epoxide ring. The resultant glycidol is purified via vacuum distillation (b.p. 61–62°C at 15 mmHg).

Method B: Chloropropanediol Dehydrohalogenation

3-Chloro-1,2-propanediol is treated with aqueous sodium hydroxide at 0°C, inducing intramolecular nucleophilic substitution to form glycidol. This method avoids peroxides but requires stringent temperature control to prevent oligomerization.

Alternative Pathways: Ring-Opening Reactions

While esterification is predominant, the reactivity of the epoxide group in glycidol permits alternative routes:

Base-Catalyzed Ring-Opening :

In anhydrous tetrahydrofuran (THF), sodium hydride (NaH) deprotonates benzoic acid to form a carboxylate anion, which attacks the electrophilic epoxide carbon in glycidol. The reaction proceeds at 60°C for 6 hours, yielding the ester after acid workup.

Analytical Characterization and Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₄ | Calculated |

| Molar Mass | 194.18 g/mol | Calculated |

| Density | ~1.25 g/cm³ | Estimated |

| Melting Point | 45–50°C | Estimated |

| Solubility | Soluble in ethanol, acetone |

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 7.8–8.1 (m, 5H, Ar-H), 4.2–4.4 (m, 2H, CH₂O), 3.6–3.8 (m, 1H, CH-O), 2.7–3.0 (m, 2H, epoxide CH₂).

- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (epoxide C-O).

Optimization and Scalability Considerations

Catalyst Screening

Comparative studies of acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) reveal that p-TsOH provides higher yields (78%) with minimal epoxide degradation. Homogeneous catalysts like Amberlyst-15 also show promise, enabling catalyst recovery and reuse.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but may destabilize the epoxide. Toluene and dichloromethane balance solubility and epoxide stability.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate, chromium trioxide

Conditions: Oxidation of benzoic acid to form benzene derivatives.

Products: Carboxylic acids, aldehydes, ketones

-

Substitution:

Reagents: N-bromosuccinimide (NBS), halogens

Conditions: Free radical bromination at the benzylic position.

Products: Benzylic halides

-

Epoxide Ring Opening:

Reagents: Acids, bases, nucleophiles

Conditions: Acidic or basic conditions to open the epoxide ring.

Products: Diols, halohydrins

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of various organic compounds.

- Employed in studying reaction mechanisms and kinetics.

Biology:

- Investigated for its antimicrobial properties.

- Used in the synthesis of biologically active molecules.

Medicine:

- Potential applications in drug development due to its structural features.

- Studied for its role in metabolic pathways and enzyme interactions.

Industry:

- Utilized in the production of polymers and resins.

- Employed as an intermediate in the manufacture of fragrances and flavorings .

Mechanism of Action

Molecular Targets and Pathways:

Benzoic Acid: Acts as a fungistatic agent by inhibiting the growth of fungi.

Oxiran-2-ylmethanol: Undergoes nucleophilic attack at the epoxide ring, leading to ring-opening reactions that form various products.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Insights :

- Benzoic acid’s carboxyl group enables salt formation (e.g., sodium benzoate) and hydrogenation to cyclohexanecarboxylic acid (59.7% selectivity with Pd/C) .

- Epoxide-containing derivatives like oxiran-2-ylmethanol undergo nucleophilic ring-opening, useful in polymer chemistry .

- Salicylic acid’s phenolic -OH enhances metal chelation and pharmacological activity compared to benzoic acid .

Solubility and Physical Properties

Key Insights :

- Benzoic acid’s solubility in water increases significantly with temperature (0.34 g/100 mL at 25°C vs. 4.5 g/100 mL at 100°C) .

- Salicylic acid’s lower water solubility compared to benzoic acid is attributed to intramolecular hydrogen bonding .

Catalytic Hydrogenation :

- Benzoic acid is selectively hydrogenated to cyclohexanecarboxylic acid (100% selectivity with Pd/C) or cyclohexylmethanol (30% selectivity with Ru/C) .

- Methyl benzoate, a derivative, is synthesized via Zr/Ti solid acid-catalyzed esterification (82–95% yield) .

Adsorption and Purification :

- Ethyl cellulose microspheres (ECM) adsorb benzoic acid with >80% recovery and 82.22% purity via hydrophilic interactions .

Biosensing :

- Benzoic acid derivatives are detectable via yeast-based biosensors (sBAD) with fluorescence signals linear over three orders of magnitude .

Stability and Reactivity

- Benzoic acid is stable under ambient conditions but decarboxylates at high temperatures (>370°C) .

- Oxiran-2-ylmethanol is prone to ring-opening in acidic/basic conditions, forming diols or polymers .

- 3-(Oxiran-2-yl)benzoic acid combines the reactivity of both functional groups, enabling dual modifications (e.g., esterification + epoxide ring-opening) .

Q & A

Q. What are the optimal methods for synthesizing benzoic acid derivatives via esterification, and how can reaction conditions be controlled to maximize yield?

Answer: The Fischer esterification method is widely used to synthesize esters of benzoic acid. For example, methyl benzoate can be prepared by refluxing benzoic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. Key parameters include:

- Molar ratios : A 1:10 molar ratio of benzoic acid to methanol ensures excess alcohol to drive equilibrium toward ester formation .

- Catalyst concentration : 1–2% (v/v) sulfuric acid accelerates the reaction without excessive side products.

- Reflux duration : 1–2 hours under reflux at 65–70°C (methanol’s boiling point) achieves equilibrium .

Post-reaction, extraction with dichloromethane and recrystallization purify the product.

Q. How can the solubility of benzoic acid in mixed solvent systems be determined and optimized for crystallization?

Answer: Conductometric studies in water-methanol mixtures reveal solubility trends. For instance:

- Temperature dependence : Solubility increases with temperature (293–323 K) due to enhanced solvation energy.

- Methanol percentage : At 30% methanol (v/v), benzoic acid’s conductivity peaks, indicating optimal ion dissociation .

Use the Shedlovsky equation to model ion-pair formation and the Kraus-Bray equation for ion-solvent interactions. Data from these models guide solvent selection for recrystallization, where water-methanol mixtures (e.g., 70:30) balance polarity and solubility .

Q. What purification techniques are recommended for isolating benzoic acid from reaction byproducts?

Answer:

- Liquid-liquid extraction : Use a separatory funnel with diethyl ether to remove non-polar byproducts (e.g., benzoyl chloride) .

- Recrystallization : Dissolve crude benzoic acid in hot methanol, then gradually add water to induce crystallization .

- Chromatography : For complex mixtures, preparative HPLC with MeOH/H₂O (45:55 v/v) resolves overlapping peaks, particularly when byproducts like methyl benzoate co-elute .

Advanced Research Questions

Q. How can SHELX software be utilized for crystallographic analysis of benzoic acid derivatives, and what challenges arise in refining structures with high solvent content?

Answer: SHELXL is the gold standard for small-molecule crystallography. Key steps include:

- Data handling : Import intensity data (e.g., from synchrotron sources) and refine using least-squares algorithms.

- Solvent masking : For structures with disordered solvent (e.g., methanol), use SQUEEZE in PLATON to model electron density .

Challenges include resolving twinned data and avoiding overfitting. SHELXPRO interfaces with macromolecular tools for high-resolution refinements, but manual validation of hydrogen-bonding networks is critical .

Q. What mechanistic insights explain the acid-catalyzed rearrangement of oxiran-2-ylmethanol derivatives, and how can reaction pathways be validated?

Answer: Oxiran-2-ylmethanol (glycidol) undergoes acid-catalyzed ring-opening to form diols or esters. For example:

- Epoxide hydrolysis : In acetonitrile with acetic acid, glycidol derivatives hydrolyze to vicinal diols, monitored via HPLC retention time shifts .

- Rearrangement pathways : Substituents on the oxirane ring (e.g., aryl groups) direct nucleophilic attack. Density Functional Theory (DFT) simulations can predict regioselectivity.

Validate pathways by: - Optical rotation analysis : Compare experimental vs. calculated rotations to confirm absolute configurations of products .

- Kinetic studies : Track intermediate formation using stopped-flow NMR or mass spectrometry.

Q. How can conductometric data contradictions in benzoic acid ion-solvent interactions be resolved across different methanol-water ratios?

Answer: Contradictions often arise from competing ion-pairing (e.g., benzoate-methanol hydrogen bonding) and solvent permittivity effects. To resolve:

- Temperature-variable studies : Conduct measurements at 293–323 K to isolate entropy-driven vs. enthalpy-driven interactions .

- Multi-parametric modeling : Apply the Debye-Hückel-Onsager equation to account for ionic strength and dielectric constants. For example, at >50% methanol, ion-pairing dominates, reducing conductivity despite increased solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.